Spiromastol J

antibacterial marine natural products structure-activity relationship

Spiromastol J (compound 10, CAS 64756-85-0, CHEMBL4084018) is a diphenyl ester–type polyphenol belonging to the spiromastol family of fungal polyketides, first characterised from the deep-sea-derived fungus Spiromastix sp. MCCC 3A00308 isolated from South Atlantic sediment at 2869 m depth.

Molecular Formula C20H22O7
Molecular Weight 374.4 g/mol
Cat. No. B13812391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiromastol J
Molecular FormulaC20H22O7
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC
InChIInChI=1S/C20H22O7/c1-3-5-11-7-13(21)9-15(22)18(11)20(26)27-14-8-12(6-4-2)17(19(24)25)16(23)10-14/h7-10,21-23H,3-6H2,1-2H3,(H,24,25)
InChIKeyKDWGMSJHASISHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiromastol J Procurement Guide: Diphenyl Ester Polyphenol from Deep-Sea Spiromastix sp.


Spiromastol J (compound 10, CAS 64756-85-0, CHEMBL4084018) is a diphenyl ester–type polyphenol belonging to the spiromastol family of fungal polyketides, first characterised from the deep-sea-derived fungus Spiromastix sp. MCCC 3A00308 isolated from South Atlantic sediment at 2869 m depth [1]. The compound is chemically identical to nordivaricatic acid, a depside previously known from lichen sources [2]. Within the eleven-member spiromastol series (A–K), Spiromastol J occupies a structurally and functionally intermediate position: it bears the ester-linked diphenyl scaffold shared with Spiromastol K but lacks the chlorination that confers potent antibacterial activity to spiromastols A–C [1].

Why Spiromastol J Cannot Be Replaced by Other Spiromastol Congeners


The spiromastol family spans over three orders of magnitude in antibacterial potency (MIC 0.25 to >128 µg/mL) solely through variations in chlorination pattern, scaffold type, and ester-vs-ether linkage [1]. Spiromastol J is the only member bearing a C-4/C-10′ ester bond with two free carboxylic acid groups and two n-propyl side chains; its closest regioisomer, Spiromastol K, shifts the ester junction to C-2/C-10′ [1]. Although J and K exhibit numerically identical antibacterial MIC values, their differing hydrogen-bond donor/acceptor topology and regiochemical disposition of the phenolic –OH and –COOH groups create distinct molecular recognition surfaces that may diverge in non-antibacterial assays (e.g., SHP2 phosphatase inhibition) [2]. Generic substitution by any other spiromastol—whether the highly potent polychlorinated A–C or the completely inactive D–H—would fundamentally alter both the quantitative potency and the target-engagement profile being studied [1].

Spiromastol J Quantitative Differentiation Evidence: Comparator-Based Activity Profiles


Antibacterial MIC Head-to-Head: Spiromastol J vs. All Ten Congeners (Same Study)

In a single-study, same-plate broth microdilution assay across seven bacterial strains, Spiromastol J (10) exhibited moderate antibacterial activity with MIC values of 32–64 µg/mL, placing it in a clearly defined activity tier distinct from all other spiromastol subgroups. The polychlorinated spiromastols A–C (1–3) were 8–256-fold more potent (MIC 0.25–4 µg/mL); the isocoumarin spiromastol I (9) was 2–4-fold more potent (MIC 8–16 µg/mL); spiromastols D–H (4–8) were completely inactive at the highest tested concentration (MIC >128 µg/mL); and Spiromastol K (11) showed an identical MIC profile to J [1]. The positive control chloramphenicol gave MIC values of 1–2 µg/mL across the same panel [1].

antibacterial marine natural products structure-activity relationship

Ester Bond Regiochemistry: Spiromastol J vs. Spiromastol K Structural Differentiation

Spiromastol J (10) and Spiromastol K (11) share the identical molecular formula (C20H22O7) and virtually superimposable NMR spectra, yet are unambiguously distinguished as regioisomers by the position of the ester linkage connecting the two aromatic rings. In Spiromastol J, the ester bond spans C-4 of ring A to the carbonyl carbon C-10′ of ring B, as confirmed by HMBC correlations of the methylated analogue 10a (OMe at δH 3.89 correlating to C-4′ at δC 161.9, and OMe at δH 3.92 correlating to C-10 at δC 168.5). In Spiromastol K, the ester bond connects C-10′ of ring B to C-2 of ring A, supported by a phenol proton at δH 9.87 showing HMBC interactions with C-3, C-4, and C-5 [1]. Despite this regiochemical difference, both compounds exhibit identical antibacterial MIC values (32–64 µg/mL) across all seven strains tested [1].

natural product structure elucidation regioisomer depsides

SHP2 Phosphatase Inhibition: Spiromastol J Relative to Co-Screened Congeners

In a biochemical screen using recombinant SHP2 (unknown origin) with p-nitrophenyl phosphate substrate (30 min incubation), Spiromastol J (CHEMBL4084018; BDBM50268459) exhibited an IC50 of 20,000 nM (20 µM). Within the same assay entry, five additional compounds were tested, yielding IC50 values spanning two orders of magnitude: the most potent congener (CHEMBL4075516; BDBM50268487) achieved IC50 = 180 nM, while CHEMBL4098715 (BDBM50268461) gave IC50 = 2,730 nM, CHEMBL4071698 (BDBM50268460) gave IC50 = 15,000 nM, and CHEMBL4068436 (BDBM50268486) matched Spiromastol J at 20,000 nM [1]. Spiromastol J is thus among the weakest SHP2 inhibitors in this data set, approximately 111-fold less potent than the best-in-set compound.

SHP2 phosphatase enzyme inhibition tyrosine phosphatase

Human Leukocyte Elastase Inhibition: Nordivaricatic Acid (Spiromastol J) vs. Trivaric Acid

Nordivaricatic acid (chemically identical to Spiromastol J), tested alongside divarinyl divarate and trivaric acid as inhibitors of human leukocyte elastase (HLE), showed only low inhibitory activity, whereas the para-tridepside trivaric acid exhibited potent, reversible, competitive inhibition with IC50 = 1.8 µM and Ki = 0.6 µM [1]. Selectivity profiling revealed that none of the three depsides inhibited chymotrypsin, trypsin, or thrombin at concentrations up to 150 µM [1]. The substantial potency gap between the didepside (nordivaricatic acid/Spiromastol J) and the tridepside (trivaric acid) underscores the functional impact of depside oligomerisation state on HLE target engagement.

human leukocyte elastase serine protease anti-inflammatory

Natural Source Differentiation: Deep-Sea Fungal Fermentation vs. Lichen Biosynthesis

Spiromastol J was isolated from the fermentation broth of the deep-sea-derived fungus Spiromastix sp. MCCC 3A00308, collected from South Atlantic sediment at 2869 m depth [1]. The chemically identical compound, nordivaricatic acid, was originally described from the lichen Heterodea beaugleholei [2] and has subsequently been detected in axenic cultures of multiple Parmeliaceae lichen fungi [3]. This dual-source identity means Spiromastol J can be procured either through microbial fermentation (scalable, controlled, GMP-compatible) or through lichen extraction (low yield, environmentally constrained). The deep-sea fungal route additionally provides access to the full spiromastol congener panel (A–K) from a single producing organism, whereas lichen sources yield nordivaricatic acid among a distinct set of co-metabolites (usnic acid, lobaric acid, physodic acid, etc.) [3].

natural product sourcing fermentation lichen metabolites

Spiromastol J Application Scenarios Grounded in Quantitative Differentiation Evidence


Non-Chlorinated Depside Antibacterial Mechanistic Probe

Spiromastol J, with its intermediate MIC range of 32–64 µg/mL against Gram-positive and Gram-negative strains, is the optimal choice when the experimental objective requires antibacterial activity that is measurable yet moderate—specifically, when seeking to dissect halogen-independent mechanisms of depside antibacterial action. Unlike the highly potent polychlorinated spiromastols A–C (MIC 0.25–4 µg/mL), whose activity is dominated by chlorine-mediated membrane perturbation, Spiromastol J allows investigation of the intrinsic contribution of the ester-linked diphenyl scaffold and free carboxylic acid groups to bacterial growth inhibition without confounding chlorination effects [1]. It is also preferable to the completely inactive spiromastols D–H, which provide no measurable antibacterial signal for mechanistic studies [1].

Regioisomer Pair Reference Standard for Depside SAR Libraries

The Spiromastol J / Spiromastol K regioisomer pair (C-4 vs. C-2 ester linkage) serves as a minimal-perturbation reference standard for building depside-focused compound libraries. Because these two compounds are identical in molecular formula, functional group count, and antibacterial potency yet differ solely in the spatial position of the ester bond, they constitute an ideal matched molecular pair for training computational SAR models, validating docking poses, or calibrating binding assays where 3D pharmacophore presentation is the experimental variable [1]. Procurement of both compounds from the same fungal source (Spiromastix sp. MCCC 3A00308) ensures consistent stereochemical and impurity profiles [1].

Low-Affinity Baseline Control for SHP2 Phosphatase Inhibitor Screening

With an SHP2 IC50 of 20,000 nM (20 µM), Spiromastol J is appropriately positioned as a low-affinity reference compound for SHP2 phosphatase inhibitor screening cascades. In the same assay format, structurally related congeners achieve IC50 values as low as 180 nM, providing a >100-fold dynamic range over which structure-dependent potency gains can be quantified [2]. Spiromastol J can be incorporated into screening decks as a weakly active comparator that defines the lower boundary of the assay window, enabling robust normalisation of high-throughput SHP2 inhibition data [2].

Didepside Negative Control for Human Leukocyte Elastase Inhibitor Development

Nordivaricatic acid (Spiromastol J), as a didepside with only low HLE inhibitory activity, provides a structurally faithful negative control for programs developing tridepside-based HLE inhibitors. The stark potency contrast between Spiromastol J (low activity) and trivaric acid (IC50 = 1.8 µM, Ki = 0.6 µM) validates depside chain elongation as a productive strategy for enhancing serine protease inhibition, while the demonstrated selectivity against chymotrypsin, trypsin, and thrombin (no inhibition at 150 µM for all three depsides) confirms that the didepside scaffold itself does not promiscuously inhibit serine proteases [3].

Quote Request

Request a Quote for Spiromastol J

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.